molecular formula C8H16ClNO B3181963 (1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1688673-84-8

(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B3181963
CAS No.: 1688673-84-8
M. Wt: 177.67
InChI Key: TUQKVSDUCJVCOI-PAFGHYSMSA-N
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Description

(1R,3S,5S)-3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic amine derivative with a methoxy substituent at the 3-position of the azabicyclo[3.2.1]octane framework. Key characteristics include:

  • Molecular formula: C₈H₁₆ClNO
  • Molecular weight: 177.67 g/mol .
  • Purity: ≥97% (HPLC), typically supplied as a white solid .
  • Stereochemistry: The (1R,3S,5S) configuration ensures spatial orientation critical for receptor interactions, particularly in neurological and microtubule-targeting applications .

Properties

IUPAC Name

(1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-10-8-4-6-2-3-7(5-8)9-6;/h6-9H,2-5H2,1H3;1H/t6-,7+,8?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQKVSDUCJVCOI-PAFGHYSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1C[C@H]2CC[C@@H](C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1688673-84-8
Record name rac-(1R,3R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with tropinone, a key intermediate in the synthesis of tropane alkaloids.

    Reduction: Tropinone is reduced to tropine using a reducing agent such as sodium borohydride.

    Methoxylation: The hydroxyl group of tropine is then methoxylated using methyl iodide in the presence of a base like potassium carbonate.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the methoxylated product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reduction: Large-scale reduction of tropinone to tropine using industrial-grade reducing agents.

    Methoxylation in Reactors: Methoxylation is carried out in large reactors with controlled temperature and pressure conditions.

    Purification: The product is purified using crystallization or chromatography techniques.

    Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt form and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to its parent tropane structure.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in substitution reactions.

Major Products

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Tropane and its derivatives.

    Substitution Products: Various substituted tropane derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders.

    Pharmacology: The compound is used to investigate the mechanisms of action of tropane alkaloids.

    Biological Studies: It serves as a model compound for studying the biological activity of tropane derivatives.

    Industrial Applications: The compound is used in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of (1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily targets the dopamine and serotonin transporters, inhibiting their reuptake and increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s pharmacological and physicochemical properties are influenced by substituents on the bicyclic core. Below is a comparison with key analogs:

Table 1: Structural and Functional Group Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications References
(1R,3S,5S)-3-Methoxy-8-azabicyclo[3.2.1]octane HCl 3-OCH₃ C₈H₁₆ClNO 177.67 Microtubule-targeting agents, intermediates in neurodegenerative drug synthesis
Ecgonine hydrochloride 3-OH, 2-COOH C₉H₁₅NO₃·HCl 229.68 Metabolite of cocaine; anticholinergic research
exo-3-Fluoro-8-azabicyclo[3.2.1]octane HCl 3-F C₇H₁₁ClFN 179.62 Enhanced metabolic stability due to fluorine’s electronegativity
3-Oxa-8-azabicyclo[3.2.1]octane HCl 3-O (oxa) C₆H₁₀ClNO 163.61 Altered electronic properties for receptor binding studies
(1S,5R)-3,3-Difluoro-8-azabicyclo[3.2.1]octane HCl 3,3-F₂ C₇H₁₀ClF₂N 193.61 Improved binding affinity in CNS-targeted therapies
RTI-336 3-(4-Chlorophenyl), 2-isoxazolyl C₂₄H₂₆Cl₂N₂O 429.38 Dopamine reuptake inhibition; neuropharmacology
Key Observations:
  • Methoxy vs. Hydroxyl/Carboxyl : The methoxy group in the target compound enhances lipophilicity compared to ecgonine’s polar hydroxyl and carboxyl groups, influencing blood-brain barrier penetration .
  • Fluorine Substitution : Fluorinated analogs (e.g., exo-3-Fluoro) exhibit increased metabolic stability and altered receptor affinity due to fluorine’s electronegativity and small atomic radius .

Physicochemical and Pharmacological Properties

Table 2: Physicochemical and Pharmacological Comparison
Compound Name logP Solubility (mg/mL) Plasma Stability (t₁/₂, h) Key Pharmacological Activity References
(1R,3S,5S)-3-Methoxy-8-azabicyclo[3.2.1]octane HCl 1.2 12.5 (water) 4.2 Microtubule stabilization (IC₅₀ = 85 nM)
Ecgonine hydrochloride -0.5 50.0 (water) 1.5 Weak antimuscarinic activity
exo-3-Fluoro-8-azabicyclo[3.2.1]octane HCl 1.5 8.3 (water) 6.8 Dopamine D2 receptor partial agonist
RTI-336 3.8 0.2 (DMSO) 12.0 Dopamine transporter inhibition (Ki = 4.2 nM)
Key Observations:
  • Lipophilicity : The target compound’s logP (1.2) balances solubility and membrane permeability, making it suitable for CNS applications. RTI-336’s higher logP (3.8) limits aqueous solubility but enhances brain penetration .
  • Plasma Stability : Fluorinated derivatives exhibit longer half-lives (e.g., exo-3-Fluoro: 6.8 h), suggesting utility in sustained-release formulations .

Structure-Activity Relationship (SAR) Insights

  • Methoxy Position : The (1R,3S,5S) stereochemistry in the target compound is critical for microtubule binding, as evidenced by compound 71 (derived from this scaffold) showing 85% yield and sub-100 nM potency .
  • Bulkier Substituents : Trospium impurity B (hydroxydiphenylacetate ester) demonstrates reduced CNS penetration due to increased molecular weight, highlighting the trade-off between substituent size and bioavailability .
  • Electron-Withdrawing Groups : Fluorine at position 3 enhances metabolic stability but may reduce affinity for certain receptors compared to methoxy .

Biological Activity

(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride, also known by its CAS number 1421254-66-1, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C8H16ClNO
  • Molecular Weight : 177.67 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by inhibiting bacterial growth through interference with cell wall synthesis and function. Its structural similarity to known antibiotics may contribute to its efficacy against certain strains of bacteria .
  • Neuropharmacological Effects : The compound's bicyclic structure allows it to interact with neurotransmitter receptors in the central nervous system (CNS). Research indicates potential anxiolytic and analgesic effects, making it a candidate for further investigation in treating anxiety disorders and pain management .

Biological Activity Data

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth , ,
NeuropharmacologicalAnxiolytic and analgesic properties ,
CytotoxicityPotential effects on cancer cell lines

Antimicrobial Studies

Research has shown that this compound demonstrates significant activity against various Gram-positive and Gram-negative bacteria. A study conducted by researchers at the University of Western Australia highlighted its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting a potential role in combating antibiotic resistance .

Neuropharmacological Research

In a controlled animal study, the compound was administered to assess its effects on anxiety-like behaviors. Results indicated a reduction in anxiety levels comparable to established anxiolytics such as diazepam. This suggests that this compound may act as a novel anxiolytic agent .

Q & A

Basic Research Questions

Q. What are the key structural characterization techniques for confirming the stereochemistry of (1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 2D NMR (e.g., NOESY, COSY) to resolve spatial proximity of protons and confirm bridgehead substituents. For example, cross-peaks between the methoxy group (3-OCH₃) and adjacent protons can validate stereochemistry .
  • X-ray Crystallography : Definitive proof of stereochemistry via crystal structure analysis, particularly for bicyclic systems with rigid conformations .
  • Circular Dichroism (CD) : Optional for chiral centers in solution-phase studies, though less common for non-chromophoric compounds.

Q. What synthetic routes are typically employed to synthesize bicyclo[3.2.1]octane derivatives like this compound?

  • Methodology :

  • Mannich Cyclization : Constructs the bicyclic core via intramolecular cyclization of amino ketones or esters, as seen in related 8-azabicyclo[3.2.1]octane syntheses .
  • Catalytic Hydrogenation : Reductive methods to stabilize intermediates, particularly for introducing methoxy groups at specific positions .
  • Esterification/Hydrolysis : Final steps may involve ester formation (e.g., hydroxydiphenylacetate in Trospium analogs) followed by salt formation (HCl) .

Q. What is the known pharmacological profile of this compound and its analogs?

  • Key Findings :

  • Antispasmodic Activity : Structurally related to Trospium chloride, a muscarinic receptor antagonist used for overactive bladder. The bicyclic framework and quaternary ammonium moiety are critical for receptor binding .
  • Bioavailability Challenges : Bicyclic amines often exhibit poor blood-brain barrier penetration due to hydrophilicity, limiting CNS applications .

Advanced Research Questions

Q. How can impurity profiling be conducted for this compound, especially as a Trospium chloride-related byproduct?

  • Methodology :

  • HPLC-MS : Use reverse-phase chromatography with mass spectrometry to detect and quantify impurities (e.g., Trospium Impurity B at CAS 63516-30-3) .
  • Stability Studies : Monitor degradation under stress conditions (heat, light, pH extremes) to identify potential byproducts like hydrolyzed esters or oxidized amines .
  • Reference Standards : Compare retention times and spectral data against certified impurities (e.g., USP Trospium Related Compound B) .

Q. How do structural modifications (e.g., fluorination or methyl substitution) impact the pharmacological activity of 8-azabicyclo[3.2.1]octane derivatives?

  • SAR Insights :

  • Fluorination : Substitution at C3 (e.g., 3,3-difluoro analogs) enhances metabolic stability and lipophilicity, as seen in related compounds (CAS 1254104-06-7) .
  • Methyl Groups : Introducing methyl groups (e.g., 8-methyl derivatives) can alter receptor selectivity. For example, 8-methyl-8-azabicyclo[3.2.1]octan-3-one derivatives show varied binding affinities for dopamine transporters .
  • Ester Modifications : Replacing diphenylacetate with pyridinyl or benzyl groups () may modulate solubility and potency .

Q. How can conflicting spectral data (e.g., NMR shifts) during synthesis be resolved?

  • Troubleshooting Approaches :

  • Dynamic NMR : Resolve conformational exchange broadening by analyzing temperature-dependent spectra.
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to assign overlapping signals .
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts for validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Safety Measures :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb solids with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Data Gap : While acute toxicity data are limited, assume potential irritancy based on structural analogs (e.g., trospium chloride derivatives) .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly across reported methods for bicyclo[3.2.1]octane derivatives?

  • Critical Factors :

  • Catalyst Purity : Trace metals in catalysts (e.g., Pd/C) can alter hydrogenation efficiency .
  • Steric Hindrance : Bulky substituents (e.g., diphenylacetate) may slow reaction kinetics during esterification .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions in acidic conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
Reactant of Route 2
(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride

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